molecular formula C4H9ClN4 B12654659 3-(2-Chloro-1-methylethylidene)carbazamidine CAS No. 39670-02-5

3-(2-Chloro-1-methylethylidene)carbazamidine

Cat. No.: B12654659
CAS No.: 39670-02-5
M. Wt: 148.59 g/mol
InChI Key: PFAKVDNMGVXKKW-FPYGCLRLSA-N
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Preparation Methods

The synthesis of 3-(2-Chloro-1-methylethylidene)carbazamidine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of hydrazinecarboximidamide with 2-chloro-1-methylethylidene . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency .

Chemical Reactions Analysis

3-(2-Chloro-1-methylethylidene)carbazamidine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(2-Chloro-1-methylethylidene)carbazamidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-1-methylethylidene)carbazamidine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2-Chloro-1-methylethylidene)carbazamidine can be compared with other similar compounds such as:

  • N-[(2-Chloro-1-methylethylidene)amino]guanidine
  • 2-(2-chloro-1-methylethylidene)-Hydrazinecarboximidamide

These compounds share similar chemical structures but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific chemical properties and potential for diverse applications .

Properties

CAS No.

39670-02-5

Molecular Formula

C4H9ClN4

Molecular Weight

148.59 g/mol

IUPAC Name

2-[(E)-1-chloropropan-2-ylideneamino]guanidine

InChI

InChI=1S/C4H9ClN4/c1-3(2-5)8-9-4(6)7/h2H2,1H3,(H4,6,7,9)/b8-3+

InChI Key

PFAKVDNMGVXKKW-FPYGCLRLSA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/CCl

Canonical SMILES

CC(=NN=C(N)N)CCl

Origin of Product

United States

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